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4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride

Epigenetics DNA methylation analysis Bisulfite sequencing

Bisulfite sequencing cannot resolve 5hmC from 5mC, and DNMT1 discriminates hemimethylated vs. hemihydroxymethylated substrates >60-fold. Authentic 4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride (CAS 90586-20-2) provides the exact 5hmC nucleobase required for synthesizing positionally defined oligonucleotide standards that calibrate oxBS-seq/TAB-seq workflows and serve as negative-control substrates in DNMT1 and MBD-domain screening assays. • Quantitative calibration: Enables validation of ≥99.7% bisulfite-to-CMS conversion efficiency in epigenetic sequencing. • Assay fidelity: Eliminates false positives in DNMT1 inhibitor screens by exploiting the >60-fold catalytic preference for 5mC over 5hmC. • Supply reliability: Supplied as hydrochloride salt for aqueous solubility; ≥98% HPLC purity; stored under inert atmosphere at 2-8 °C.

Molecular Formula C5H8ClN3O2
Molecular Weight 177.59 g/mol
Cat. No. B11913166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride
Molecular FormulaC5H8ClN3O2
Molecular Weight177.59 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1CO)N.Cl
InChIInChI=1S/C5H7N3O2.ClH/c6-4-3(2-9)1-7-5(10)8-4;/h1,9H,2H2,(H3,6,7,8,10);1H
InChIKeyTWXUAYFIFDRGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one Hydrochloride — Product Identity, Class, and Procurement-Relevant Physicochemical Profile


4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride (CAS 90586-20-2; synonym: 5-hydroxymethylcytosine hydrochloride) is the hydrochloride salt of the naturally occurring epigenetic nucleobase 5-hydroxymethylcytosine (5hmC). It belongs to the aminopyrimidine class of nucleobase analogues and bears a hydroxymethyl substituent at the pyrimidine 5-position, distinguishing it from the more abundant genomic modification 5-methylcytosine (5mC) [1]. The hydrochloride salt form (molecular formula C5H8ClN3O2, MW 177.59 g/mol) is supplied as a solid with typical purity ≥95% (HPLC) and requires storage under inert atmosphere at 2–8 °C . 5hmC is recognized as the “sixth base” of mammalian DNA, generated by TET enzyme-mediated oxidation of 5mC, and is enriched >10-fold in brain tissue relative to peripheral tissues [2].

Why 4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one Hydrochloride Cannot Be Substituted with Generic Cytosine Analogues in Epigenetic and Nucleic Acid Research


The cytosine modification landscape includes four structurally related nucleobases—cytosine (C), 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC)—that differ only at the C5 substituent, yet each exhibits fundamentally distinct biochemical readout. DNMT1, the maintenance DNA methyltransferase, discriminates hemimethylated (M/C) from hemihydroxymethylated (H/C) substrates by >60-fold [1]; all five methyl-CpG-binding domain (MBD) proteins display systematically reduced affinity for 5hmC relative to 5mC [1]; and DNA duplexes containing 5hmC occupy an intermediate thermal stability position (5mC > 5hmC > 5fC ≈ C > 5caC) that neither 5mC nor 5fC can replicate [2]. Moreover, 5hmC is uniquely resistant to TDG-mediated excision, unlike 5fC and 5caC [3]. These quantitative biochemical divergences mean that substituting the hydrochloride salt of 5hmC with the free base form, or with any other cytosine analogue, will produce non-equivalent experimental outcomes in assays relying on protein-nucleobase recognition, DNA polymerase fidelity, or base excision repair readout. The following evidence guide provides the quantitative basis for this conclusion.

Quantitative Differentiation Evidence: 4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one Hydrochloride vs. Closest Cytosine Analogues


Bisulfite Conversion Behavior: 5hmC Forms a Stable CMS Adduct That Resists Deamination, Distinguishing It from Cytosine but Rendering It Indistinguishable from 5mC in Standard Bisulfite Sequencing

When subjected to sodium bisulfite treatment, 5-hydroxymethylcytosine (5hmC) is rapidly converted to cytosine-5-methylenesulfonate (CMS) with an estimated conversion efficiency of 99.7%, and this CMS adduct does not undergo deamination to uracil [1]. In contrast, unmodified cytosine (C) is deaminated to uracil under the same conditions, while 5-methylcytosine (5mC) resists deamination with a rate approximately two orders of magnitude (~100-fold) slower than that of cytosine [2]. Consequently, both 5mC and 5hmC read as cytosine (no C→T transition) in standard bisulfite sequencing and are indistinguishable by this technique alone [1]. This property is a critical methodological differentiator: procurement of 5hmC hydrochloride is essential for preparing positive control templates in bisulfite-based workflows and for developing oxidative bisulfite sequencing (oxBS-seq) or TAB-seq methods that require pure 5hmC-containing oligonucleotide standards.

Epigenetics DNA methylation analysis Bisulfite sequencing

DNMT1 Maintenance Methylation Fidelity: Hemihydroxymethylated DNA Is a Poor Substrate for DNMT1 Compared with Hemimethylated DNA, Enabling Passive DNA Demethylation

Using recombinant DNMT1 and modified double-stranded deoxyoligonucleotides, Hashimoto et al. demonstrated that DNMT1 prefers a hemimethylated (M/C) substrate by a factor of >60-fold over hemihydroxymethylated (H/C) and unmodified (C/C) sites [1]. A more recent comprehensive specificity analysis by Adam et al. (2023) quantified the average HM/OH (hemimethylated vs. hemihydroxymethylated) preference of DNMT1 as only ~13-fold across randomized flanking sequence contexts, compared with an average HM/UM (hemimethylated vs. unmethylated) specificity of ~80-fold [2]. In contrast, the de novo methyltransferases DNMT3A and DNMT3B show approximately equal activity on all three substrates (C/C, M/C, and H/C) [1]. This differential discrimination by DNMT1 means that 5hmC at a CpG site is poorly recognized during maintenance methylation, leading to passive, replication-dependent dilution of the modification.

DNA methylation maintenance Epigenetic inheritance DNMT1 enzymology

DNA Duplex Thermal Stability: 5hmC Confers Intermediate Base-Pair Stabilization Distinct from Both 5mC (Hyper-Stabilizing) and 5fC/5caC (Destabilizing)

The thermal stability contribution of cytosine C5 modifications to DNA duplexes follows a defined hierarchy: 5mC > 5hmC > 5fC ≈ unmodified C > 5caC [1]. While 5mC increases DNA duplex stability (approximately +0.5 °C per methylated cytosine in Tm upshift [2]), the 5hmC modification provides less stabilization than 5mC but significantly more than 5fC and 5caC. Dai et al. (2016) demonstrated that the electron-withdrawing formyl (-CHO) and carboxyl (-COOH) groups of 5fC and 5caC increase N3 acidity (pKa at N3 of 5fC = 2.4; 5caC pKa values = 2.1 and 4.2), weakening Watson-Crick hydrogen bonding and reducing base pair stability relative to C, 5mC, and 5hmC [3]. UV melting studies of self-complementary DNA oligomers confirmed reduced stability for 5fC-G and 5caC-G base pairs [3]. Crucially, TDG selectively recognizes and excises 5fC and 5caC but not C, 5mC, or 5hmC [3], making the thermal and enzymatic stability profile of 5hmC uniquely positioned in the oxidation pathway.

DNA biophysics Base pair stability Nucleic acid thermodynamics

Methyl-CpG-Binding Domain (MBD) Protein Recognition: All Five MBD Proteins Exhibit Reduced Binding Affinity for 5hmC Relative to 5mC

Hashimoto et al. (2012) systematically compared the binding of all five mammalian MBD proteins (MeCP2, MBD1, MBD2, MBD3, and MBD4) to fully modified DNA duplexes containing either 5mC or 5hmC. In the fully modified context (H/M versus M/M, where both strands bear the modification), all five MBD proteins showed generally reduced binding affinity for 5hmC relative to 5mC, though the magnitude of discrimination varied considerably among family members [1]. In a complementary study, Frauer et al. (2011) demonstrated that, in contrast to the MBD of MeCP2 which discriminates against 5hmC, the SRA domain of Uhrf1 binds 5hmC and 5mC with similar affinity, indicating that the readout of 5hmC is protein-domain-specific [2]. More recently, Battistini et al. (2021) showed that 5hmC and 5mC generally lead to stiffer DNA than unmodified cytosine, with poorer circularization efficiencies and reduced nucleosome-forming ability, further differentiating the biophysical consequences of these modifications [3].

Epigenetic readers MBD proteins Protein-DNA interactions

TET Enzyme Substrate Preference: 5hmC Is Relatively Stable and Less Prone to Further Oxidation by TET Proteins Compared with 5mC

TET proteins iteratively oxidize 5mC to 5hmC, 5fC, and 5caC in a Fe(II)/α-ketoglutarate-dependent manner. Biochemical studies have established that TET proteins are significantly more active on 5mC than on 5hmC and 5fC [1]. Lu et al. (2016) investigated the structural basis for this substrate preference using computational approaches and demonstrated that, while TET2 binds 5mC, 5hmC, and 5fC with comparable binding affinities, the hydrogen abstraction step—the rate-limiting catalytic step—is energetically less favorable for 5hmC and 5fC. The 5-substituent groups on 5hmC and 5fC adopt an unfavorable orientation for hydrogen abstraction, leading to a higher energy barrier and thus lower catalytic efficiency compared to 5mC [1]. This intrinsic substrate preference explains why 5hmC accumulates as a relatively stable epigenetic mark in genomic DNA, particularly in brain tissue where it reaches levels of ~1% of all cytosines (versus ~4% for 5mC) [2].

TET dioxygenases DNA demethylation Substrate specificity

Hydrochloride Salt vs. Free Base: Differential Physicochemical Properties Relevant to Formulation, Solubility, and Handling in Aqueous Experimental Systems

The hydrochloride salt form (CAS 90586-20-2; MW 177.59 g/mol) differs from the free base 5-hydroxymethylcytosine (CAS 1123-95-1; MW 141.13 g/mol; mp >299.85 °C) in molecular weight, protonation state, and aqueous handling behavior [1]. The hydrochloride salt is supplied as a solid with specified purity ≥95% (by HPLC), and vendor specifications require storage under inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light . The free base, in contrast, is reported to have solubility in DMSO of approximately 5 mg/mL (35.43 mM) . While direct comparative aqueous solubility data between the salt and free base forms are not systematically reported in the primary literature for this specific compound, the general principle of hydrochloride salt formation for aminopyrimidines is well established to enhance aqueous solubility relative to the neutral free base form through favorable ionization at physiological and near-neutral pH [2]. This distinction directly impacts reagent preparation protocols in biochemical assay workflows where consistent and reproducible dissolution is required.

Salt selection Aqueous solubility Formulation development

Evidence-Backed Application Scenarios for 4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one Hydrochloride


Preparation of Defined Positive-Control DNA Standards for Oxidative Bisulfite Sequencing (oxBS-seq) and TAB-seq Method Validation

Standard bisulfite sequencing cannot distinguish 5mC from 5hmC [1]. oxBS-seq and TAB-seq methods were developed specifically to resolve this ambiguity by chemically or enzymatically differentiating 5hmC prior to bisulfite conversion. Authentic 4-Amino-5-(hydroxymethyl)pyrimidin-2(1H)-one hydrochloride serves as the essential starting material for synthesizing oligonucleotide standards containing site-specifically placed 5hmC residues at known positions and stoichiometry, enabling calibration of conversion efficiency, assessment of false-positive/false-negative rates, and inter-laboratory benchmarking of epigenetic sequencing workflows. The 99.7% bisulfite-to-CMS conversion efficiency [2] and the resistance of CMS to deamination are quantitative parameters that must be validated using the genuine compound rather than an analogue.

DNMT1 Maintenance Methylation Activity Assays for Epigenetic Drug Screening

The >60-fold preference of DNMT1 for hemimethylated (M/C) over hemihydroxymethylated (H/C) substrates [3] makes 5hmC-containing DNA duplexes a critical negative-control substrate in DNMT1 inhibitor screening campaigns. False positives arising from non-specific DNA binding or aggregation-based inhibition can be identified by comparing activity on hemimethylated versus hemihydroxymethylated substrates. The 5hmC hydrochloride is required to prepare the hemihydroxymethylated DNA substrate at defined purity and modification density, ensuring that assay windows accurately reflect the >60-fold catalytic discrimination rather than being confounded by incomplete or heterogeneous substrate preparation.

Biophysical Characterization of Epigenetic Reader Domain Specificity Using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

The differential binding of MBD proteins (all five family members show reduced affinity for 5hmC vs. 5mC [3]) and the contrasting behavior of the Uhrf1 SRA domain (equivalent affinity for 5mC and 5hmC [4]) demand the availability of pure 5hmC-containing DNA probes. ITC and SPR-based screening of epigenetic reader domains requires DNA duplexes modified at precise positions with defined cytosine modifications. The hydrochloride salt form facilitates aqueous dissolution and buffer exchange during oligonucleotide purification, while the salt-free lyophilized form of the free base may be preferred for organic-phase phosphoramidite coupling during solid-phase DNA synthesis.

TET Enzyme Kinetic Studies and Development of TET Inhibitor Assays

TET dioxygenases exhibit substrate preference in the order 5mC > 5hmC ≈ 5fC, with the hydrogen abstraction energy barrier being rate-limiting and higher for 5hmC and 5fC than for 5mC [5]. Accurate determination of TET enzyme kinetic parameters (Km, kcat, processivity) on each oxidation intermediate requires pure 5hmC-containing oligonucleotide substrates. The stability of 5hmC against further spontaneous oxidation and its resistance to TDG-mediated base excision (unlike 5fC and 5caC [6]) make it a suitable substrate for studying the 5mC → 5hmC step in isolation, without interference from downstream oxidation products.

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